molecular formula C10H8FNO2 B2480961 5-fluoro-1-methyl-1H-indole-3-carboxylic acid CAS No. 310886-98-7

5-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2480961
CAS No.: 310886-98-7
M. Wt: 193.177
InChI Key: DYVWOGCIQANCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

One common method is the reaction of 5-fluoroindole with N,N,N’,N’-tetramethylethylenediamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-fluoro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-fluoro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes. The specific pathways and targets depend on the derivative and its application .

Comparison with Similar Compounds

5-fluoro-1-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

  • 5-fluoroindole-3-carboxaldehyde
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide
  • Indole-3-acetic acid

These compounds share the indole core structure but differ in their functional groups and biological activities. The presence of the fluorine atom in this compound imparts unique properties, making it distinct from other indole derivatives .

Properties

IUPAC Name

5-fluoro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVWOGCIQANCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In acetone (50 ml) was dissolved 5-fluoro-1-methylindole-3-carbaldehyde (1.33 g, 7.52 mmol). To the resulting solution was added dropwise an 1N aqueous solution of potassium permanganate (7.15 ml, 7.15 mmol) under stirring at 0° C. After stirring at room temperature for 18 hours, another 1N aqueous solution of potassium permanganate (4.0 ml, 4.0 mmol) was added, and the mixture was stirred at room temperature for 18 hours. The mixture was filtered through Celite. After washing with water, the filtrate was added with 1N HCl. The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give 5-fluoro-1-methylindole-3-carboxylic acid (885 mg, 61%) as a white crystalline powder.
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